

2-Chloroaniline hydrochloride- $^{13}\text{C}_6$ CAS number

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Compound of Interest

Compound Name: 2-Chloroaniline hydrochloride- $^{13}\text{C}_6$

Cat. No.: B15553756

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An In-depth Technical Guide to 2-Chloroaniline hydrochloride- $^{13}\text{C}_6$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Chloroaniline hydrochloride- $^{13}\text{C}_6$, a stable isotope-labeled compound crucial for quantitative analytical studies. This document outlines its chemical and physical properties, provides insights into relevant experimental protocols, and describes its primary application in metabolic studies and analytical toxicology.

Core Compound Data

2-Chloroaniline hydrochloride- $^{13}\text{C}_6$ is the isotopically labeled form of 2-Chloroaniline hydrochloride, where the six carbon atoms of the benzene ring are replaced with the stable isotope ^{13}C . This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Table 1: Physicochemical Properties of 2-Chloroaniline hydrochloride- $^{13}\text{C}_6$

Property	Value	Source(s)
CAS Number	1261170-86-8	[1] [2] [3] [4]
Molecular Formula	$^{13}\text{C}_6\text{H}_7\text{Cl}_2\text{N}$	[2]
Molecular Weight	169.99 g/mol	[2]
Appearance	White to off-white solid	[2]
Isotopic Purity	≥ 99 atom % ^{13}C	[5]
Chemical Purity	$\geq 98\%$	[5]
Storage Temperature	2-8°C	[5]
Solubility	Soluble in DMSO (250 mg/mL)	[2]

Table 2: Physicochemical Properties of 2-Chloroaniline (Unlabeled Parent Compound)

Property	Value	Source(s)
CAS Number	95-51-2	[6] [7] [8] [9]
Molecular Formula	$\text{C}_6\text{H}_6\text{ClN}$	[8]
Molecular Weight	127.57 g/mol	[9]
Appearance	Amber liquid with an ammonia-like odor; darkens on exposure to air	[6] [10]
Boiling Point	208.8 °C	[10]
Melting Point	-14 °C (α -form), -1.9 °C (β -form)	[10]
Density	1.213 g/cm ³ at 25°C	[10]
Solubility	Practically insoluble in water; soluble in acids and most organic solvents	[7] [10]

Experimental Protocols

Synthesis of 2-Chloroaniline hydrochloride (Unlabeled)

While a specific protocol for the $^{13}\text{C}_6$ labeled variant is not readily available in the public domain, the synthesis is expected to follow a similar pathway to the unlabeled compound, starting from $^{13}\text{C}_6$ -labeled benzene. A common laboratory-scale synthesis for unlabeled 2-chloroaniline involves the reduction of 2-nitrochlorobenzene.[6]

Materials:

- 2-Nitrochlorobenzene
- Iron filings
- Concentrated Hydrochloric Acid (HCl)
- Water
- Sodium Hydroxide (for basification)

Procedure:

- A mixture of 2-nitrochlorobenzene, iron filings, and a small amount of dilute hydrochloric acid in water is refluxed for 6-8 hours.
- The reaction mixture is then subjected to steam distillation to obtain the crude 2-chloroaniline.
- The crude product is purified by a second distillation.
- To obtain the hydrochloride salt, the purified 2-chloroaniline is dissolved in a suitable solvent and treated with concentrated hydrochloric acid.
- The resulting 2-chloroaniline hydrochloride precipitate is then collected and dried.

Use as an Internal Standard in Isotope Dilution Mass Spectrometry

2-Chloroaniline hydrochloride- $^{13}\text{C}_6$ is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 2-chloroaniline in various matrices. [2]

General Protocol Outline:

- **Preparation of Stock Solution:** A stock solution of 2-Chloroaniline hydrochloride- $^{13}\text{C}_6$ is prepared in a suitable solvent (e.g., DMSO, Methanol).
- **Spiking of Internal Standard:** A known amount of the internal standard stock solution is added to the sample at the beginning of the sample preparation process.
- **Sample Preparation:** The sample is subjected to an appropriate extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.
- **Analysis by LC-MS or GC-MS:** The extracted sample is injected into an LC-MS or GC-MS system. The instrument is set to monitor the mass-to-charge ratio (m/z) of both the unlabeled 2-chloroaniline and the $^{13}\text{C}_6$ -labeled internal standard.
- **Quantification:** The concentration of the unlabeled 2-chloroaniline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Metabolic Pathways

Studies on the biotransformation of 2-chloroaniline in rats have identified several key metabolic pathways.[11] The major routes of metabolism are para-hydroxylation and subsequent conjugation.

The primary urinary metabolites include:

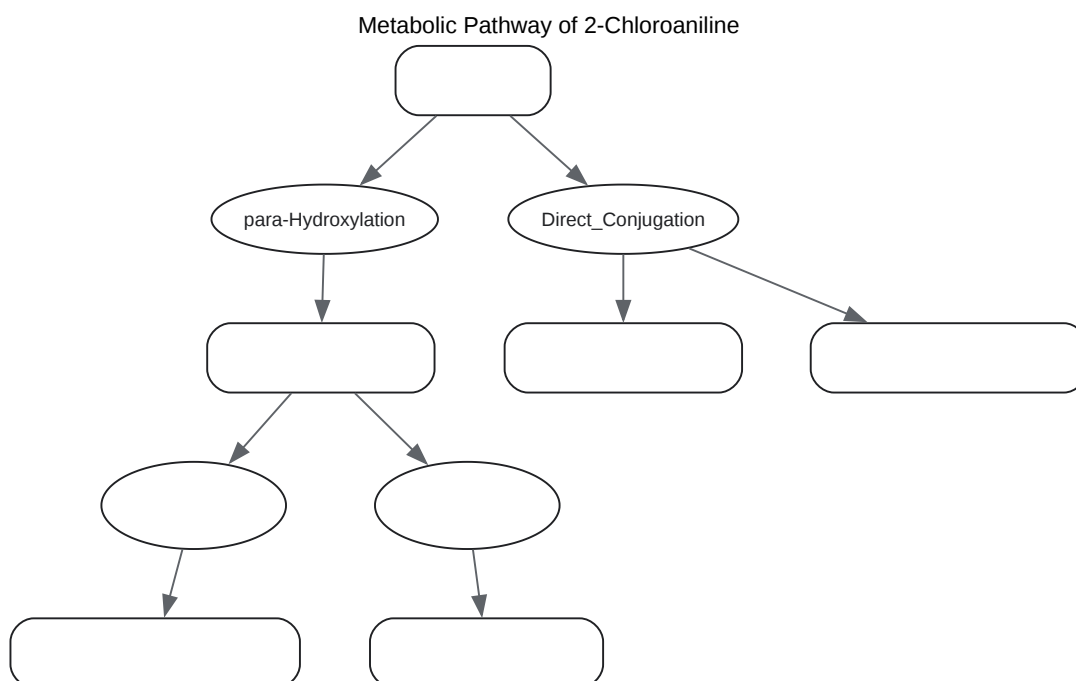
- 4-amino-3-chlorophenyl sulfate (major metabolite)
- 4-amino-3-chlorophenol
- O-glucuronide conjugate of 4-amino-3-chlorophenol

- N-sulfate of 2-chloroaniline
- N-glucuronide of 2-chloroaniline
- Unchanged 2-chloroaniline

Minor metabolites resulting from N-acetylation have also been detected.[\[11\]](#)

Visualizations

Metabolic Pathway of 2-Chloroaniline

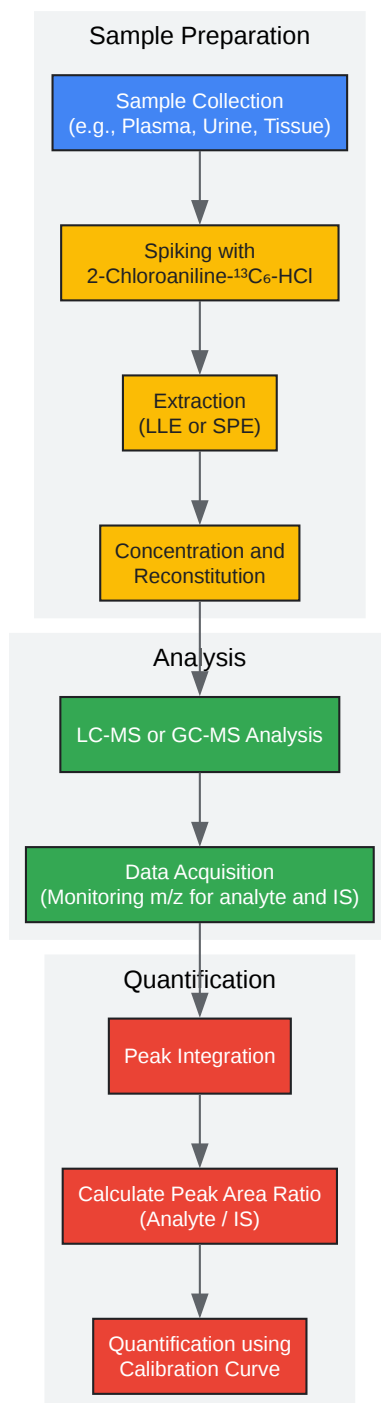


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Caption: Metabolic pathway of 2-chloroaniline in rats.

Experimental Workflow for Isotope Dilution Mass Spectrometry

Workflow for Quantitative Analysis using IDMS

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Caption: General workflow for quantification using IDMS.

Safety Information

The unlabeled parent compound, 2-chloroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5] It is also very toxic to aquatic life.[10] Appropriate personal protective equipment and handling procedures should be used when working with this compound and its labeled analogue. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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